molecular formula C13H15NO3 B1399825 Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate CAS No. 1312117-87-5

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Cat. No.: B1399825
CAS No.: 1312117-87-5
M. Wt: 233.26 g/mol
InChI Key: HUUQYMRUONKQBL-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid, featuring a formyl group at the 5-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with methyl 5-bromo-2-nitrobenzoate.

    Substitution Reaction: The bromo group is substituted with a pyrrolidinyl group using pyrrolidine in the presence of a base such as potassium carbonate.

    Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Formylation: Finally, the amine group is formylated using a formylating agent such as formic acid or formamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Methyl 5-carboxy-2-(pyrrolidin-1-yl)benzoate.

    Reduction: Methyl 5-hydroxymethyl-2-(pyrrolidin-1-yl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyrrolidinyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

    Methyl 5-formyl-2-(morpholin-4-yl)benzoate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    Methyl 5-formyl-2-(piperidin-1-yl)benzoate: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is unique due to the presence of the pyrrolidinyl group, which can influence its chemical reactivity and biological activity differently compared to its analogs. The specific arrangement of functional groups in this compound allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-formyl-2-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-8-10(9-15)4-5-12(11)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUQYMRUONKQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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